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molecular formula C16H11Cl2N3O3 B8494771 1-{2-[(2,4-Dichlorophenyl)methoxy]-5-nitrophenyl}-1H-imidazole CAS No. 61292-65-7

1-{2-[(2,4-Dichlorophenyl)methoxy]-5-nitrophenyl}-1H-imidazole

Cat. No. B8494771
M. Wt: 364.2 g/mol
InChI Key: ANPCPWJAHHZSJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04006243

Procedure details

1.1 g. of the 1-(2-methoxy-5-nitrophenyl)-imidazole obtained in Example 65 is reduced by heating for 5 minutes with 3.75 g. of tin(II) chloride in 20 ml. of concentrated hydrochloric acid. The thus-formed 3-(1-imidazolyl)-4-methoxyaniline (830 mg.) is converted according to Sandmeyer in the usual way into the 1-(5-chloro-2-methoxyphenyl)-imidazole (610 mg.; m.p. 52°-57°). After ether cleavage according to the literature citation in Example 56, 4-chloro-2-(1-imidazolyl)-phenol is obtained (425 mg.), which is etherified analogously to Example 58 with the use of 4 25 mg. of 2,4-dichlorobenzyl chloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
830 mg
Type
reactant
Reaction Step Four
Quantity
610 mg
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
ClC1C=C(Cl)C=CC=1COC1C=CC([N+]([O-])=O)=CC=1N1C=CN=C1.[Sn](Cl)Cl.Cl.N1(C2C=C(C=CC=2OC)N)C=CN=C1.[Cl:43][C:44]1[CH:45]=[CH:46][C:47]([O:55]C)=[C:48]([N:50]2[CH:54]=[CH:53][N:52]=[CH:51]2)[CH:49]=1>CCOCC>[Cl:43][C:44]1[CH:45]=[CH:46][C:47]([OH:55])=[C:48]([N:50]2[CH:54]=[CH:53][N:52]=[CH:51]2)[CH:49]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(COC2=C(C=C(C=C2)[N+](=O)[O-])N2C=NC=C2)C=CC(=C1)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Sn](Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
830 mg
Type
reactant
Smiles
N1(C=NC=C1)C=1C=C(N)C=CC1OC
Step Five
Name
Quantity
610 mg
Type
reactant
Smiles
ClC=1C=CC(=C(C1)N1C=NC=C1)OC
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating for 5 minutes with 3.75 g
Duration
5 min

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(C=C1)O)N1C=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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